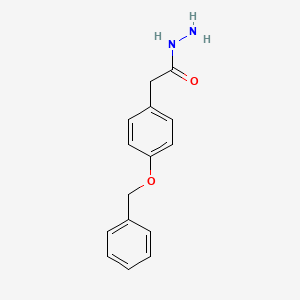

(4-Benzyloxy-phenyl)-acetic acid hydrazide

Description

BenchChem offers high-quality (4-Benzyloxy-phenyl)-acetic acid hydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Benzyloxy-phenyl)-acetic acid hydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-phenylmethoxyphenyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c16-17-15(18)10-12-6-8-14(9-7-12)19-11-13-4-2-1-3-5-13/h1-9H,10-11,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSRCYALAYYSOCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemo-Structural Analysis & Synthetic Utility of (4-Benzyloxy-phenyl)-acetic Acid Hydrazide

Executive Summary

(4-Benzyloxy-phenyl)-acetic acid hydrazide represents a critical scaffold in medicinal chemistry, serving as a "privileged structure" for the synthesis of bioactive hydrazones and heterocycles. Structurally, it combines a lipophilic benzyloxy tail (facilitating membrane permeability) with a reactive hydrazide warhead (enabling diverse chemical ligation). This guide details its synthesis, structural characterization, and application as a precursor for antimicrobial and anti-inflammatory agents.

Molecular Architecture & Pharmacophore Analysis

To understand the utility of this molecule, we must deconstruct it into three functional zones. This analysis dictates both the synthetic strategy and the biological application.[1]

| Zone | Structural Moiety | Chemical Function | Biological/Synthetic Role |

| A | Hydrazide ( | Nucleophile / H-Bond Donor | Warhead: Primary site for Schiff base formation (hydrazones) or cyclization (oxadiazoles). Metal chelator. |

| B | Phenylacetic Core ( | Spacer / Scaffold | Linker: The methylene bridge ( |

| C | Benzyloxy Tail ( | Lipophilic Substituent | Anchor: Increases LogP, enhancing cell membrane penetration. The ether linkage is metabolically stable compared to esters. |

Structural Distinction Note

Researchers often confuse this molecule with (4-Benzyloxy-phenoxy)-acetic acid hydrazide. The critical difference is the linkage to the carbonyl:

-

Target Molecule:

(C-linked, chemically stable). -

Phenoxy Analog:

(O-linked, different electronic properties). This guide focuses strictly on the C-linked Phenylacetic acid derivative.

Synthetic Pathways & Process Chemistry

The synthesis requires a convergent approach, protecting the phenol moiety before activating the carboxylic acid.

Optimized Synthetic Protocol

Precursor: 4-Hydroxyphenylacetic acid (or its ethyl ester).

Step 1: O-Alkylation (Benzylation)

-

Reagents: 4-Hydroxyphenylacetic acid ethyl ester, Benzyl bromide (1.1 eq),

(anhydrous). -

Solvent: Acetone or DMF.

-

Conditions: Reflux (Acetone) or

(DMF) for 6–8 hours. -

Mechanism:

nucleophilic attack of the phenoxide ion on the benzyl bromide. -

Checkpoint: Monitoring by TLC (Hexane:EtOAc 8:2) is essential to ensure complete consumption of the phenol.

Step 2: Hydrazinolysis

-

Reagents: Ethyl (4-benzyloxy-phenyl)-acetate, Hydrazine hydrate (

, 99%, 3–5 eq). -

Solvent: Absolute Ethanol.

-

Conditions: Reflux for 4–6 hours.

-

Critical Process Parameter: Use excess hydrazine to prevent the formation of the symmetrical dimer (

). -

Workup: Cool to

. The product typically precipitates as white needles. Filter and wash with cold ethanol.

Synthetic Workflow Diagram

Figure 1: Two-step synthetic pathway from commercially available starting materials.

Spectroscopic Characterization

Validation of the structure relies on confirming the loss of the ethoxy group (from the ester) and the appearance of hydrazide protons.

Nuclear Magnetic Resonance ( -NMR)

Solvent: DMSO-

| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Structural Insight |

| -NH- (Hydrazide) | 9.15 – 9.25 | Singlet (br) | 1H | Disappears on |

| -NH | 4.10 – 4.25 | Broad Singlet | 2H | Diagnostic peak; confirms hydrazide formation. |

| Ar-O-CH | 5.05 – 5.10 | Singlet | 2H | Benzylic protons (shielded by oxygen). |

| -CH | 3.30 – 3.40 | Singlet | 2H | Alpha-carbonyl protons. |

| Aromatic (Benzyl) | 7.30 – 7.45 | Multiplet | 5H | Benzyl ring protons. |

| Aromatic (Core) | 6.90 (d) / 7.15 (d) | Doublets (AA'BB') | 4H | Para-substitution pattern ( |

Infrared Spectroscopy (FT-IR)

-

3300 – 3350 cm

: -

1640 – 1660 cm

: -

1240 cm

:

Reactivity Profile & Derivatization

The hydrazide group is a versatile "chemical handle."[2] The primary utility of this molecule is to generate libraries of Hydrazone-Schiff Bases which often exhibit superior biological activity compared to the parent hydrazide.

Key Reaction Pathways

-

Schiff Base Formation: Reaction with aromatic aldehydes in ethanol (catalyzed by glacial acetic acid) yields hydrazones (

). This is the most common route for drug discovery. -

Cyclization to 1,3,4-Oxadiazoles: Reacting the hydrazide with

or carboxylic acids promotes cyclization, creating a rigid heterocyclic core often found in anticancer agents. -

Cyclization to 1,2,4-Triazoles: Reaction with

followed by hydrazine yields mercapto-triazoles.

Derivatization Logic Diagram

Figure 2: Divergent synthesis map showing the three primary derivatization routes.

Biological Implications[1][2][3][4]

The (4-benzyloxy-phenyl)-acetic acid hydrazide scaffold is not merely a passive intermediate. It possesses intrinsic biological properties, though its derivatives are usually more potent.

-

Antitubercular Activity: The hydrazide moiety (

) mimics the pharmacophore of Isoniazid , a first-line TB drug. It functions by inhibiting mycolic acid synthesis in the mycobacterial cell wall [1]. -

Antimicrobial Efficacy: The lipophilic benzyloxy group enhances penetration into bacterial membranes. When derivatized into hydrazones (e.g., with nitro-substituted aldehydes), these compounds show significant activity against S. aureus and M. tuberculosis [2].[3]

-

Safety Profile: Like most hydrazides, the compound acts as a nucleophile and can be toxic if ingested (GHS Category 3). It is a skin and eye irritant.[4] In metabolic systems, hydrazides can be acetylated (inactivated) or hydrolyzed.

References

-

Zhang, X. (2020). Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure-Reactivity Relationship. Molecules, 25(2).

-

Narayana, B., et al. (2016). Biological Activities of Hydrazone Derivatives: A Review. Impact Factor, 3(2).

-

Thermo Scientific Chemicals. (n.d.).[4] Phenylacetic acid hydrazide Safety Data Sheet. Fisher Scientific.

-

Organic Chemistry Portal. (2024). Synthesis of Hydrazine Derivatives (Hydrazides).

Sources

Technical Guide: (4-Benzyloxy-phenyl)-acetic Acid Hydrazide as a Precursor for Heterocycles

Executive Summary

(4-Benzyloxy-phenyl)-acetic acid hydrazide represents a pivotal pharmacophore in medicinal chemistry, serving as a versatile "linchpin" intermediate. Its structural architecture combines a lipophilic benzyloxy tail—crucial for membrane permeability and hydrophobic pocket binding—with a reactive hydrazide headgroup. This guide details the precision synthesis of this precursor and its divergent transformation into three biologically active heterocyclic classes: 1,3,4-oxadiazoles , 1,2,4-triazoles , and 4-thiazolidinones .[1]

Part 1: Synthesis of the Precursor

Strategic Rationale

The synthesis targets the transformation of 4-hydroxyphenylacetic acid into the hydrazide via a protected benzyl ether. The benzyloxy group is selected over a methoxy or ethoxy group to enhance van der Waals interactions in target protein binding sites (e.g., COX-2 or microbial DNA gyrase).[1]

Reaction Pathway

The synthesis follows a three-stage protocol: O-alkylation, Fischer esterification, and nucleophilic acyl substitution (hydrazinolysis).[1]

Figure 1: Synthetic route from 4-hydroxyphenylacetic acid to the target hydrazide.

Experimental Protocol

Step 1: Synthesis of Ethyl (4-benzyloxyphenyl)acetate

-

Reagents: 4-Hydroxyphenylacetic acid (0.1 mol), Benzyl chloride (0.11 mol), Anhydrous

(0.15 mol), Acetone (dry, 200 mL). -

Procedure: Reflux the mixture for 8 hours. Filter the inorganic salts while hot. Evaporate the solvent.[2]

-

Esterification: Dissolve the residue in absolute ethanol (100 mL) containing catalytic

(1 mL). Reflux for 4 hours. Neutralize with

Step 2: Hydrazinolysis

-

Reagents: Ethyl (4-benzyloxyphenyl)acetate (0.05 mol), Hydrazine hydrate (99%, 0.1 mol), Absolute Ethanol (50 mL).

-

Procedure:

-

Dissolve the ester in ethanol.[3]

-

Add hydrazine hydrate dropwise at room temperature to prevent exotherms.[1]

-

Reflux the mixture for 6–8 hours. Monitor via TLC (System: Chloroform:Methanol 9:1).[1]

-

Cool the reaction mixture to

. The hydrazide will precipitate as a white/off-white solid. -

Filter, wash with cold ethanol, and recrystallize from ethanol.[1]

-

-

Validation: Melting point (expected range: 168–170°C) and IR spectrum (characteristic doublet for

at 3300–3200

Part 2: Divergent Synthesis of Heterocycles

The hydrazide group (

Figure 2: Divergent synthetic pathways for heterocycle generation.

A. Synthesis of 1,3,4-Oxadiazoles

Oxadiazoles are bioisosteres of amides and esters, offering improved metabolic stability.[1]

-

Mechanism: Cyclodehydration.[5] The hydrazide attacks the carboxylic acid (activated by

), followed by intramolecular loss of water.[1] -

Protocol:

-

Mix the hydrazide (0.01 mol) with a substituted benzoic acid (0.01 mol) in

(5 mL). -

Reflux for 4–6 hours.

-

Critical Step: Pour the hot reaction mixture onto crushed ice with vigorous stirring. Neutralize with

solution to precipitate the solid. -

Why

? It acts as both solvent and dehydrating agent, facilitating the closure of the 1,3,4-oxadiazole ring.[1]

-

B. Synthesis of 1,2,4-Triazoles (Mercapto-derivatives)

Triazoles are crucial for antifungal and anti-inflammatory activity.

-

Mechanism: Formation of a potassium dithiocarbazinate salt, followed by cyclization with hydrazine.[1]

-

Protocol:

-

Dissolve hydrazide (0.01 mol) in ethanol containing KOH (0.015 mol).

-

Add Carbon disulfide (

, 0.015 mol) dropwise.[1] Stir for 12 hours to form the dithiocarbazinate salt (solid precipitates).[1] -

Mix the salt with Hydrazine hydrate (0.02 mol) and reflux for 6 hours.

-

Acidify with dilute HCl. Evolution of

gas indicates cyclization to the 4-amino-5-mercapto-1,2,4-triazole.

-

C. Synthesis of 4-Thiazolidinones

This pathway involves a two-step sequence: formation of a hydrazone (Schiff base) followed by cyclocondensation with thioglycolic acid.

-

Protocol:

-

Schiff Base Formation: Reflux hydrazide with an aromatic aldehyde (equimolar) in ethanol with catalytic glacial acetic acid for 2–4 hours.[1] Isolate the hydrazone.

-

Cyclization: Dissolve the hydrazone (0.01 mol) in dry benzene or dioxane. Add Thioglycolic acid (0.015 mol) and a pinch of anhydrous

. -

Reflux for 8–10 hours using a Dean-Stark trap to remove water (driving the equilibrium forward).

-

Wash the organic layer with

, dry, and evaporate to yield the thiazolidinone.[1]

-

Part 3: Comparative Data & Therapeutic Potential[1]

The (4-benzyloxyphenyl) moiety provides a specific lipophilic profile that enhances binding affinity in specific targets.

| Heterocycle Derivative | Target Enzyme/Receptor | Therapeutic Indication | Key Structural Feature |

| 1,3,4-Oxadiazole | DNA Gyrase B | Antimicrobial | Electron-withdrawing groups at C-5 enhance potency. |

| 1,2,4-Triazole | COX-1 / COX-2 | Anti-inflammatory | Thiol group (-SH) allows for tautomeric equilibrium, aiding active site binding. |

| 4-Thiazolidinone | Enoyl-ACP reductase | Antitubercular | The thiazolidinone ring acts as a transition state mimic. |

References

-

Husain, A., et al. (2019).[1][2] "Synthesis, in silico study and in vitro anti-microbial evaluation of some new N-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazides analogs." Journal of Applied Pharmaceutical Science.

-

Siddiqui, N., et al. (2019).[1] "A Review on Biological Activities and Chemical Synthesis of Hydrazide Derivatives." Research Journal of Pharmacy and Technology.

-

Bhat, M.A., et al. (2014).[1] "1,3,4-Oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole derivatives as potential antibacterial agents."[1] Arabian Journal of Chemistry.

-

ChemicalBook. (2025).[1][4] "4-Benzyloxyphenylhydrazine hydrochloride synthesis and properties."

-

PubChem. (2025).[1] "Compound Summary: Acetic acid, (4-(2-benzoxazoyl)phenoxy)- hydrazide derivatives."

Sources

- 1. 4-Benzyloxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 2. japsonline.com [japsonline.com]

- 3. rjptonline.org [rjptonline.org]

- 4. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

molecular weight and calculated LogP of (4-Benzyloxy-phenyl)-acetic acid hydrazide

An In-depth Technical Guide to the Physicochemical Properties and Synthesis of (4-Benzyloxy-phenyl)-acetic acid hydrazide

This guide provides a detailed examination of (4-Benzyloxy-phenyl)-acetic acid hydrazide, a molecule of interest in medicinal chemistry and drug discovery. We will cover its core physicochemical properties, including molecular weight and partition coefficient (LogP), and provide a robust, field-proven protocol for its synthesis. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded understanding of this compound.

Introduction: The Hydrazide Moiety as a Privileged Scaffold

In the landscape of drug discovery, the acid hydrazide functional group (-CONHNH₂) is recognized as a versatile structural motif. It serves as a key building block in the synthesis of a wide array of heterocyclic compounds and acts as a bioisostere for other functional groups, enabling the modulation of a molecule's pharmacokinetic and pharmacodynamic properties.[1] The (4-Benzyloxy-phenyl)-acetic acid scaffold itself is also of significant interest; the benzyloxy-phenyl group is a recognized pharmacophore in the development of multifunctional agents, including those targeting neurodegenerative diseases like Parkinson's.[1] The combination of these two components in (4-Benzyloxy-phenyl)-acetic acid hydrazide creates a molecule with considerable potential for further derivatization and biological screening.

PART 1: Physicochemical Properties

A molecule's fundamental properties dictate its behavior in both chemical and biological systems. The molecular weight influences diffusion and formulation, while the LogP value is a critical predictor of solubility, permeability, and overall drug-likeness.

Molecular Weight Determination

The molecular identity of (4-Benzyloxy-phenyl)-acetic acid hydrazide is derived from its immediate precursor, (4-Benzyloxy-phenyl)acetic acid. The conversion involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with a hydrazinyl (-NHNH₂) group.

-

Precursor: (4-Benzyloxy-phenyl)acetic acid

-

Target Compound: (4-Benzyloxy-phenyl)-acetic acid hydrazide

-

Calculated Molecular Formula: C₁₅H₁₆N₂O₂

-

Calculated Molecular Weight: 256.30 g/mol

-

This calculation is based on the addition of a nitrogen and an amine group (N₂H₂) and the removal of an oxygen atom from the precursor molecule.

Calculated Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity, defined as the ratio of its concentration in an organic solvent (typically n-octanol) to its concentration in an aqueous phase.[3] A lower LogP indicates higher hydrophilicity, while a higher LogP indicates greater lipophilicity. This parameter is crucial for predicting a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

-

The carboxylic acid, (4-Benzyloxy-phenyl)acetic acid, will be less lipophilic (lower LogP) than its ethyl ester due to the removal of the ethyl group and the introduction of an acidic proton.

-

The target hydrazide, (4-Benzyloxy-phenyl)-acetic acid hydrazide, will be significantly less lipophilic than the parent acid. The -CONHNH₂ moiety is substantially more polar and has more hydrogen bond donors and acceptors than the -COOH group.

Therefore, a calculated LogP for the final hydrazide product is expected to be considerably lower than 3.92, likely falling into a range that suggests moderate water solubility and reduced passive membrane permeability compared to its ester precursor.

Table 1: Summary of Physicochemical Properties

| Property | (4-Benzyloxy-phenyl)acetic acid (Precursor) | (4-Benzyloxy-phenyl)-acetic acid hydrazide (Target) |

| Molecular Formula | C₁₅H₁₄O₃[2] | C₁₅H₁₆N₂O₂ |

| Molecular Weight | 242.27 g/mol [2] | 256.30 g/mol (Calculated) |

| Calculated LogP | > 2.5 (Estimated) | < 2.0 (Estimated, more hydrophilic) |

PART 2: Synthesis Protocol and Workflow

The synthesis of (4-Benzyloxy-phenyl)-acetic acid hydrazide is most reliably achieved through a two-step process starting from the commercially available (4-Benzyloxy-phenyl)acetic acid. This method is a self-validating system, as each step represents a fundamental, high-yielding, and well-documented organic transformation.

Causality Behind the Two-Step Approach: While direct conversion of a carboxylic acid to a hydrazide is possible, it often requires harsh conditions or expensive coupling agents. A more robust and common laboratory method involves first converting the carboxylic acid to an ester. Esters are more reactive electrophiles than carboxylic acids under neutral or basic conditions, allowing for a clean and efficient nucleophilic acyl substitution by hydrazine. This two-step pathway ensures high purity and yield.[4]

Step 1: Esterification — Synthesis of Ethyl (4-Benzyloxy-phenyl)acetate

This protocol adapts the classic Fischer esterification method, which is highly effective for phenylacetic acid derivatives.[5]

Methodology:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (4-Benzyloxy-phenyl)acetic acid (10.0 g, 41.3 mmol).

-

Solvent and Catalyst: Add absolute ethanol (100 mL) to the flask, followed by the slow, careful addition of concentrated sulfuric acid (2.0 mL) while stirring.

-

Reaction: Heat the mixture to a gentle reflux (approximately 80-85 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) until the starting acid is consumed.

-

Work-up: After cooling the reaction mixture to room temperature, reduce the volume of ethanol by approximately half using a rotary evaporator.

-

Extraction: Pour the concentrated mixture into 200 mL of cold water. The ethyl ester product may precipitate as a solid or separate as an oil. Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Purification: Combine the organic layers and wash sequentially with a 5% sodium bicarbonate solution (2 x 50 mL) to remove any unreacted acid, followed by brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl (4-Benzyloxy-phenyl)acetate, which can be used in the next step without further purification or can be recrystallized from ethanol/water.

Step 2: Hydrazinolysis — Synthesis of (4-Benzyloxy-phenyl)-acetic acid hydrazide

This procedure utilizes the established method of reacting an ester with hydrazine hydrate to form the corresponding acid hydrazide.[6][7]

Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the crude ethyl (4-Benzyloxy-phenyl)acetate (from Step 1, ~41.3 mmol) in absolute ethanol (150 mL).

-

Reagent Addition: To the stirred solution, add hydrazine hydrate (8.0 mL, ~165 mmol, ~4 equivalents) dropwise. The large excess of hydrazine drives the reaction to completion.

-

Reaction: Heat the mixture to reflux and maintain for 5-8 hours. As the reaction proceeds, the hydrazide product, being less soluble, will often begin to precipitate from the solution.

-

Isolation: After the reflux period, cool the reaction flask to room temperature and then place it in an ice bath for 1 hour to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove excess hydrazine hydrate and other water-soluble impurities.

-

Drying: Dry the resulting white solid under vacuum to yield the final product, (4-Benzyloxy-phenyl)-acetic acid hydrazide.

PART 3: Visualization of Synthetic Workflow

The logical flow of the synthesis is a critical component of a reproducible protocol. The following diagram illustrates the two-step conversion process.

Caption: Synthetic pathway for (4-Benzyloxy-phenyl)-acetic acid hydrazide.

Conclusion

This guide has detailed the essential physicochemical characteristics and a reliable synthetic route for (4-Benzyloxy-phenyl)-acetic acid hydrazide. By calculating its molecular weight and providing a reasoned estimation of its LogP, we establish a foundational understanding of the molecule. The provided two-step synthesis protocol, grounded in fundamental organic chemistry principles, offers a robust and reproducible method for researchers. This information serves as a critical starting point for professionals in drug discovery and medicinal chemistry who wish to utilize this versatile scaffold for developing novel therapeutic agents.

References

-

Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, [Link]

-

Adams, R. and Thal, A. F. "Ethyl phenylacetate." Organic Syntheses, Coll. Vol. 1, p.270 (1941); Vol. 2, p.27 (1922). [Link]

-

Kumar, S. et al. (2019). Synthesis, in silico study and in vitro anti-microbial evaluation of some new N-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazides analogs. Journal of Applied Pharmaceutical Science, 9(7), 063-074. [Link]

-

National Institute of Standards and Technology (NIST). "4-Benzyloxyphenyl acetic acid." NIST Chemistry WebBook, SRD 69. [Link]

-

Synthesis of Novel Pyrazolo-Phenoxy-Acetic Acid Hydrazides. Unpublished manuscript. Referenced via ResearchGate. [Link]

-

A Practical Flow Synthesis of Hydrazine Derivatives from Alcohols - Supporting Information. Royal Society of Chemistry. [Link]

-

Amerigo Scientific. "[4-(Benzyloxy)phenyl]acetic acid." Product Page. [Link]

-

Abdel-Wahab, B. F., et al. (2012). Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Molecules, 17(7), 8072-8085. [Link]

-

Abdel-Wahab, B. F., et al. (2012). Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Molecules. [Link]

-

Hydrazinolysis of 4-phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-one ester and thiosemicarbazide formation. ResearchGate. [Link]

-

An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. [Link]

-

Global Substance Registration System. "4-BENZYLOXYPHENYLACETIC ACID." gsrs.ncats.nih.gov. [Link]

-

National Institute of Standards and Technology (NIST). "Phenylacetic acid, 4-benzyloxyphenyl ester." NIST Chemistry WebBook. [Link]

-

Cook, J. C. and Reed, R. I. "4-Phenyl-1,2,4-triazoline-3,5-dione." Organic Syntheses, Coll. Vol. 5, p.917 (1973); Vol. 44, p.80 (1964). [Link]

-

Thayer, F. K. "Acetic acid, benzoyl-, ethyl ester." Organic Syntheses, Coll. Vol. 1, p.255 (1941); Vol. 4, p.41 (1925). [Link]

-

ACD/Labs. "LogP—Making Sense of the Value." ACD/Labs Resources. [Link]

-

Al-Ostath, A. et al. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 15(5), 2321-2329. [Link]

Sources

- 1. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Benzyloxyphenyl acetic acid [webbook.nist.gov]

- 3. acdlabs.com [acdlabs.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. ebook.ranf.com [ebook.ranf.com]

- 7. Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]

The Benzyloxy Phenyl Acetic Acid Scaffold: A Privileged Structure in Metabolic and Inflammatory Drug Discovery

Executive Summary

The benzyloxy phenyl acetic acid moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Historically rooted in the modification of plant auxins and early NSAIDs, this scaffold has evolved into a cornerstone for designing modulators of metabolic syndrome (Type 2 Diabetes, Obesity) and allergic inflammation.

This guide analyzes the structural evolution, synthetic pathways, and pharmacological versatility of this scaffold, specifically focusing on its application in Protein Tyrosine Phosphatase 1B (PTP1B) inhibition , GPR40 agonism , and CRTH2 antagonism .

Historical Evolution & Pharmacophore Development

The discovery of benzyloxy phenyl acetic acid derivatives did not occur in a vacuum; it is the result of iterative "linker-headgroup" optimization strategies.

Phase I: The Auxin and NSAID Foundation (1940s–1970s)

Originally, phenylacetic acid (PAA) was identified as a weak auxin (plant hormone). In the mid-20th century, pharmaceutical research focused on stabilizing the PAA headgroup to prevent rapid metabolic oxidation. This led to the discovery of Diclofenac and Aceclofenac , where the phenylacetic acid core served as a cyclooxygenase (COX) inhibitor. However, these early molecules lacked the bulky ether-linked "tail" characteristic of modern derivatives.

Phase II: The Metabolic Era (1990s–2000s)

As the focus shifted to nuclear receptors (PPARs) and metabolic enzymes, researchers needed larger, more lipophilic scaffolds to occupy the hydrophobic pockets of targets like PTP1B and PPAR

-

The Breakthrough: Replacing the simple aryl ring of PAA with a 4-(benzyloxy) system created a dumbbell shape: a polar acidic head for ionic anchoring and a lipophilic tail for hydrophobic interaction.

-

Key Application: This design became central to the development of GPR40 agonists (e.g., Fasiglifam derivatives) and PTP1B inhibitors , where the benzyloxy tail mimics the phosphotyrosine substrate's hydrophobic environment.

Phase III: Immunomodulation (2000s–Present)

The scaffold found renewed life in the search for CRTH2 antagonists (asthma/allergy). Compounds like AMG 009 utilized the phenylacetic acid head to bind Arg170 in the CRTH2 receptor, while the benzyloxy tail extended into a deep hydrophobic tunnel, blocking Prostaglandin D2 (

Structure-Activity Relationship (SAR)

The biological activity of this class relies on a tripartite "Head-Linker-Tail" architecture.

The SAR Logic Map

The following diagram illustrates the functional requirements of each region within the scaffold.

Figure 1: Pharmacophore dissection of the benzyloxy phenyl acetic acid scaffold. The acidic head anchors the molecule, while the tail determines selectivity.

SAR Data Summary[1]

| Structural Region | Modification | Effect on Activity (General) |

| Acidic Head | COOH | Loss of activity (Prodrug only). Hydrolysis required. |

| Methylation ( | Increases metabolic stability (blocks | |

| Ether Linker | O | O is preferred for H-bond acceptance. S increases lipophilicity but may reduce potency. |

| Benzyloxy Tail | 4-OMe / 3,4-di-OMe | Enhances PTP1B inhibition (electron-donating). |

| Benzyloxy Tail | 4-Cl / 2,4-di-F | Enhances GPR40/CRTH2 potency (metabolic stability + lipophilicity). |

Synthetic Process Development

The synthesis of benzyloxy phenyl acetic acid derivatives is best approached via a convergent Williamson Ether Synthesis . This protocol is superior to linear construction because it allows late-stage diversification of the "Tail" moiety.

Reaction Workflow

Figure 2: Convergent synthetic pathway for 4-(benzyloxy)phenylacetic acid derivatives.

Detailed Protocol: Synthesis of 4-((2,4-Dichlorobenzyl)oxy)phenylacetic Acid

Rationale: This specific derivative is a model compound for CRTH2 antagonists. The use of

Step 1: Ether Formation

-

Charge: In a 250 mL round-bottom flask, dissolve methyl 4-hydroxyphenylacetate (1.66 g, 10 mmol) in anhydrous acetone (50 mL).

-

Base Addition: Add anhydrous potassium carbonate (

, 2.76 g, 20 mmol). Stir for 15 minutes at room temperature to facilitate deprotonation of the phenol. -

Alkylation: Add 2,4-dichlorobenzyl chloride (1.95 g, 10 mmol) dropwise.

-

Reflux: Heat the mixture to reflux (

C) for 6 hours. Monitor by TLC (Hexane:EtOAc 4:1). -

Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate in vacuo. Recrystallize the residue from ethanol to yield the methyl ester intermediate.

Step 2: Ester Hydrolysis

-

Solvation: Dissolve the intermediate (2.0 g) in a mixture of THF (20 mL) and water (10 mL).

-

Saponification: Add Lithium Hydroxide monohydrate (LiOH

, 3 eq). Stir at RT for 4 hours. -

Acidification: Cool to

C. Acidify carefully with 1M HCl to pH ~2. The product will precipitate as a white solid. -

Isolation: Filter the solid, wash with cold water, and dry under vacuum.

-

Expected Yield: >85%

-

Characterization:

H NMR (DMSO-

-

Biological Validation: PTP1B Inhibition Assay[3][4]

To validate the efficacy of the synthesized derivative, a self-validating enzymatic assay is required.

Target: Protein Tyrosine Phosphatase 1B (PTP1B).[1][2] Mechanism: The phenylacetic acid head mimics the phosphate group of the substrate, while the benzyloxy tail displaces the "WPD loop" of the enzyme.

Experimental Protocol

-

Buffer Prep: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 2 mM DTT.

-

Enzyme: Recombinant human PTP1B (residues 1–321).

-

Substrate:

-Nitrophenyl phosphate (pNPP). -

Procedure:

-

Incubate PTP1B (10 nM) with the test compound (various concentrations dissolved in DMSO) for 15 min at

C. -

Initiate reaction by adding pNPP (2 mM).

-

Measure absorbance at 405 nm (formation of

-nitrophenol) kinetically for 10 minutes.

-

-

Data Analysis: Calculate

using non-linear regression (GraphPad Prism).-

Control: Sodium Orthovanadate (known phosphatase inhibitor).

-

Success Criteria: The

for unsubstituted 4-(benzyloxy)phenylacetic acid should be in the micromolar range (

-

References

-

Liu, J., et al. (2012).[3] "Optimization of phenylacetic acid derivatives for CRTH2 and DP selective antagonism." Bioorganic & Medicinal Chemistry Letters, 22(1), 367-370.[4]

-

Malamas, M. S., et al. (2000). "Novel benzofuran- and benzothiophene-biphenyls as inhibitors of protein tyrosine phosphatase 1B with antihyperglycemic properties." Journal of Medicinal Chemistry, 43(7), 1293-1310.

-

Negoro, N., et al. (2010). "Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist." ACS Medicinal Chemistry Letters, 1(6), 290-294.

-

BenchChem. (2025).[5] "Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide." BenchChem Technical Guides.

-

Sigma-Aldrich. (2023). "Product Specification: (4-Benzyloxy)phenylacetic acid."

Sources

- 1. Discovery and structure-activity relationship of oxalylarylaminobenzoic acids as inhibitors of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Theoretical study on the design of allosteric inhibitors of diabetes associated protein PTP1B [frontiersin.org]

- 3. Optimization of phenylacetic acid derivatives for balanced CRTH2 and DP dual antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimization of phenylacetic acid derivatives for CRTH2 and DP selective antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

reaction conditions for condensing (4-Benzyloxy-phenyl)-acetic acid hydrazide with aldehydes

Scope and Introduction

This application note details the optimized reaction conditions for the synthesis of acylhydrazones derived from (4-Benzyloxy-phenyl)-acetic acid hydrazide . This specific scaffold involves a lipophilic benzyloxy tail and a flexible methylene linker, distinguishing it from rigid benzoyl hydrazides.

Acylhydrazones (

Scientific Background & Mechanism[1][2][3][4]

The Reaction Pathway

The formation of the acylhydrazone linkage is an equilibrium process catalyzed by mild acid. The reaction proceeds through a tetrahedral carbinolamine intermediate, followed by dehydration to form the

Key Mechanistic Considerations:

-

Nucleophilicity: The terminal amino group (

) of the hydrazide is the nucleophile. It is less nucleophilic than an alkyl amine due to the adjacent electron-withdrawing carbonyl group (alpha-effect notwithstanding). -

Acid Catalysis: The carbonyl oxygen of the aldehyde electrophile must be activated (protonated) to facilitate attack. However, excessive acidity will protonate the hydrazide nitrogen, rendering it non-nucleophilic. A pH range of 4.0–5.0 is optimal [3].

Visualization of Mechanism

The following diagram illustrates the acid-catalyzed pathway and the critical equilibrium steps.

Experimental Protocol

Materials

-

Nucleophile: (4-Benzyloxy-phenyl)-acetic acid hydrazide (Synthesized via hydrazinolysis of the corresponding methyl/ethyl ester [4]).

-

Electrophile: Aromatic or Aliphatic Aldehyde (1.0 – 1.2 equivalents).

-

Solvent: Ethanol (Absolute or 95%). Note: Methanol is a viable alternative, but Ethanol is preferred for its slightly higher boiling point (

), which aids in dissolving the lipophilic benzyloxy moiety. -

Catalyst: Glacial Acetic Acid (AcOH).[1]

Standard Operating Procedure (SOP)

Step 1: Solubilization Dissolve 1.0 mmol of (4-Benzyloxy-phenyl)-acetic acid hydrazide in 15–20 mL of Ethanol.

-

Critical Insight: The benzyloxy group significantly reduces water solubility. Mild heating (

) is often required to achieve a clear solution before adding the aldehyde.

Step 2: Addition Add 1.0–1.1 mmol of the appropriate aldehyde to the warm hydrazide solution.

-

Observation: If the aldehyde is a liquid, add neat. If solid, dissolve in a minimal amount of ethanol first.

Step 3: Catalysis

Add 2–3 drops (approx. 50

-

Why: This establishes the catalytic cycle. Without acid, reaction times may extend from hours to days.

Step 4: Reflux

Heat the mixture to reflux (

-

Monitoring: Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 1:1 or CHCl

:MeOH 9:1). The hydrazide starting material typically has a lower R

Step 5: Workup & Isolation Allow the reaction mixture to cool slowly to room temperature.

-

Crystallization: In 90% of cases, the acylhydrazone will precipitate as a white or off-white solid upon cooling.

-

Filtration: Filter the precipitate under vacuum. Wash the cake with cold ethanol (2 x 5 mL) followed by diethyl ether (to remove trace acetic acid and facilitate drying).

Step 6: Purification Recrystallize from hot Ethanol or an Ethanol/DMF mixture if the product is highly insoluble.

Optimization & Troubleshooting Guide

The following table summarizes common issues and chemically sound solutions based on the lipophilicity of the (4-benzyloxy) tail.

| Issue | Probable Cause | Corrective Action |

| No Precipitate | Product is too soluble in EtOH; Reaction incomplete. | 1. Concentrate solvent volume by 50% via rotary evaporation.2. Add cold water dropwise to induce precipitation (turbidity method). |

| Oiling Out | Impurities or low melting point; solvent too hot during workup. | 1. Scratch the flask glass with a spatula to induce nucleation.2. Re-dissolve and cool very slowly.3. Switch solvent to Methanol/Water mix. |

| Low Yield | Incomplete conversion; Aldehyde oxidation. | 1. Increase reflux time to 8–12 hours.2. Ensure Aldehyde is fresh (free of benzoic acid contaminants).3. Increase catalyst load (up to 5 drops). |

| Starting Material Remains | Steric hindrance (bulky aldehyde). | Switch solvent to 1,4-Dioxane or Toluene to allow higher reflux temperatures ( |

Workflow Logic

Characterization Standards

To validate the formation of the (4-Benzyloxy-phenyl)-acetic acid hydrazone, look for these specific NMR signatures:

-

Amide Proton (

): A singlet typically appearing between 11.0 – 11.8 ppm (DMSO- -

Imine Proton (

): A sharp singlet between 7.9 – 8.5 ppm . -

Methylene Linker (

): A singlet around 3.5 – 4.0 ppm . -

Benzyloxy Group: A singlet (

) at 5.1 ppm (

References

-

Popiołek, L. et al. (2024). 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents... MDPI. Available at: [Link]

-

Al-Wahaibi, L.H. et al. (2019). Synthesis, in silico study and in vitro anti-microbial evaluation of some new N-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazides analogs. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Chemistry Learner. (2025). Hydrazone: Formation, Structure, and Reactions. Available at: [Link]

-

Organic Chemistry Portal. (2024). Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]

Sources

Application Note: High-Yield Synthesis of 1,2,4-Triazoles from (4-Benzyloxy-phenyl)-acetic Acid Hydrazide

Abstract & Strategic Overview

This application note details the synthetic conversion of (4-Benzyloxy-phenyl)-acetic acid hydrazide (hereafter referred to as Precursor A ) into functionalized 1,2,4-triazole scaffolds. The 1,2,4-triazole moiety is a privileged structure in medicinal chemistry, serving as a bioisostere for amides and esters, and is central to antifungal (e.g., Fluconazole) and anticancer pharmacophores.

The presence of the 4-benzyloxy group on the phenyl ring necessitates specific care regarding protecting group stability. While stable under the alkaline conditions proposed below, this ether linkage provides a strategic handle for late-stage deprotection (via hydrogenolysis) to reveal a phenol, enabling further structure-activity relationship (SAR) expansion.

Core Reaction Pathways

We present two distinct, high-fidelity protocols:

-

Route A (The Isothiocyanate Pathway): Generates 4-substituted-5-aralkyl-1,2,4-triazole-3-thiols. Best for creating diverse N4-libraries.

-

Route B (The Carbon Disulfide Pathway): Generates 4-amino-5-aralkyl-1,2,4-triazole-3-thiols. Best for generating fused heterocyclic systems (e.g., triazolo-thiadiazoles).

Mechanistic Insight & Pathway Visualization

The transformation relies on the nucleophilicity of the hydrazide nitrogen.[1] In Route A, the hydrazide attacks the electrophilic carbon of an isothiocyanate to form a thiosemicarbazide intermediate. Subsequent base-catalyzed cyclodehydration closes the ring.

Reaction Logic Diagram

Figure 1: Divergent synthetic pathways from the hydrazide precursor. Route A yields N4-substituted derivatives; Route B yields N4-amino derivatives.

Experimental Protocols

Route A: Synthesis via Isothiocyanates

Target: 4-Phenyl-5-(4-benzyloxy-benzyl)-4H-1,2,4-triazole-3-thiol Mechanism: Nucleophilic addition followed by alkaline cyclization.

Reagents Required[1][2][3][4][5][6][7][8][9][10][11]

-

(4-Benzyloxy-phenyl)-acetic acid hydrazide (1.0 eq)

-

Phenyl isothiocyanate (1.1 eq)

-

Sodium Hydroxide (2N aqueous solution)

-

Hydrochloric Acid (10%)

Step-by-Step Methodology

-

Thiosemicarbazide Formation:

-

Dissolve 10 mmol of Precursor A in 30 mL of absolute ethanol in a round-bottom flask.

-

Add 11 mmol of phenyl isothiocyanate dropwise with stirring.

-

Reflux the mixture for 3–4 hours. Monitoring: TLC (Mobile phase: CHCl3:MeOH 9:1) should show the disappearance of the hydrazide and the appearance of a new, less polar spot.

-

Cool the mixture to room temperature. The thiosemicarbazide intermediate often precipitates as a white/off-white solid.

-

Filter the solid, wash with cold ethanol (2 x 5 mL), and dry. Note: If no precipitate forms, concentrate the solvent to 50% volume and chill.

-

-

Cyclization:

-

Suspend the isolated thiosemicarbazide in 20 mL of 2N NaOH solution.

-

Reflux the suspension for 4 hours. The solid will initially dissolve as the thiolate salt forms.

-

Critical Checkpoint: The solution should be clear. If turbidity persists, add small amounts of ethanol (up to 5 mL) to assist solubility.

-

-

Workup & Isolation:

-

Cool the reaction mixture in an ice bath to 0–5 °C.

-

Acidify carefully with 10% HCl to pH 3–4. Caution: Evolution of H2S gas is possible if side reactions occurred; perform in a fume hood.

-

The product will precipitate as a white to pale yellow solid.

-

Filter, wash with water (to remove excess acid/salt), and recrystallize from Ethanol/Water (8:2).

-

Route B: Synthesis via Carbon Disulfide (The Reid-Heindel Method)

Target: 4-Amino-5-(4-benzyloxy-benzyl)-4H-1,2,4-triazole-3-thiol Application: This specific derivative allows for further condensation with aldehydes to form Schiff bases (triazolo-thiadiazines).

Reagents Required[1][2][3][4][5][6][7][8][9][10][11]

-

(4-Benzyloxy-phenyl)-acetic acid hydrazide (1.0 eq)

-

Carbon Disulfide (CS2) (1.5 eq)

-

Potassium Hydroxide (KOH) (1.5 eq)

-

Hydrazine Hydrate (99%) (2.0 eq)

Step-by-Step Methodology

-

Salt Formation (Potassium Dithiocarbazate):

-

Dissolve KOH (15 mmol) in absolute ethanol (20 mL).

-

Add Precursor A (10 mmol) and cool the solution to 0–5 °C in an ice bath.

-

Add Carbon Disulfide (15 mmol) dropwise. Safety: CS2 is highly flammable and toxic; use a well-ventilated hood.

-

Stir at room temperature for 12 hours. A solid precipitate (potassium salt) typically forms.

-

Dilute with 20 mL diethyl ether to complete precipitation, filter, and dry the salt.

-

-

Ring Closure:

-

Dissolve the potassium salt (from Step 1) in water (10 mL).

-

Add Hydrazine Hydrate (20 mmol).

-

Reflux the mixture for 4–6 hours. The mixture will turn green/yellow and evolve H2S gas (rotten egg smell).

-

Color Change: The reaction is typically complete when the evolution of H2S ceases.

-

-

Isolation:

Analytical Validation & Expected Data

To validate the synthesis, compare the spectral data against the starting hydrazide.

Table 1: Diagnostic Spectral Shifts

| Feature | Starting Hydrazide | Thiosemicarbazide (Interm.) | 1,2,4-Triazole Product |

| IR: Carbonyl (C=O) | Strong band ~1650-1670 cm⁻¹ | Present ~1660 cm⁻¹ | Absent (Ring closed) |

| IR: C=N | Absent | Weak | Strong band ~1600-1620 cm⁻¹ |

| IR: C=S / C-SH | Absent | C=S ~1250 cm⁻¹ | C-SH ~2550 cm⁻¹ (weak) or C=S |

| 1H NMR: NH | Broad singlets (hydrazide) | Multiple NH signals | Single SH/NH (thiol-thione tautomer) |

| 1H NMR: CH2 | Benzylic CH2 ~3.5 ppm | Benzylic CH2 ~3.6 ppm | Benzylic CH2 ~4.0 ppm (deshielded) |

Note on Tautomerism: 1,2,4-triazole-3-thiols exist in equilibrium between the thiol (-SH) and thione (=S) forms. In the solid state (IR), the thione form often predominates, showing a C=S stretch and N-H stretch, while in solution (NMR), the SH signal may appear as a broad singlet around 13-14 ppm.

Troubleshooting & Optimization

-

Low Yield:

-

Cause: Incomplete cyclization.

-

Solution: Extend the reflux time to 6–8 hours. Add 10% ethanol to the aqueous NaOH solution to improve solubility of the thiosemicarbazide.

-

-

Product Purity (Oiling Out):

-

Cause: Impure starting hydrazide or residual isothiocyanate.

-

Solution: Recrystallize the crude product from Ethanol/Water (8:2). If oil persists, triturate with diethyl ether to induce crystallization.

-

-

Stability of Benzyloxy Group:

-

Concern: Acid sensitivity.

-

Validation: The benzyloxy ether is stable to dilute HCl/NaOH. Avoid using concentrated HBr or HI, which will cleave the ether to the phenol.

-

References

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Deriv

- Source: PMC (NIH)

-

URL:[Link]

-

Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles.

- Source: Der Pharma Chemica

-

URL:[Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph

- Source: MDPI (Molecules)

-

URL:[Link]

-

A review on methods of synthesis of 1,2,4-triazole deriv

- Source: SciSpace

-

URL:[Link]

-

Synthesis of 1H-1,2,4-triazoles.

- Source: Organic Chemistry Portal

-

URL:[Link]

Sources

- 1. isres.org [isres.org]

- 2. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. chemmethod.com [chemmethod.com]

- 6. pharmainfo.in [pharmainfo.in]

- 7. scispace.com [scispace.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 10. Synthesis of 1,2,4-triazolines: base-catalyzed hydrazination/cyclization cascade of α-isocyano esters and amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]

Application Notes and Protocols for the Derivatization of Carbonyl-Containing Compounds using (4-Benzyloxy-phenyl)-acetic acid hydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Derivatization with (4-Benzyloxy-phenyl)-acetic acid hydrazide

In modern analytical science, particularly within pharmaceutical and metabolic research, the sensitive and selective quantification of low-abundance analytes is paramount. Many critical biomolecules, such as ketosteroids, aldehydes, and other carbonyl-containing compounds, lack the intrinsic physicochemical properties required for straightforward detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection.[1][2] Chemical derivatization addresses this challenge by covalently attaching a "tag" to the analyte, thereby enhancing its detectability and improving chromatographic behavior.

(4-Benzyloxy-phenyl)-acetic acid hydrazide is a specialized derivatizing agent designed for the targeted analysis of aldehydes and ketones. Its utility stems from a multi-functional molecular architecture:

-

The Hydrazide Moiety (-NHNH₂): This functional group serves as the reactive "warhead," undergoing a nucleophilic addition-elimination reaction with the electrophilic carbon of a carbonyl group to form a stable hydrazone linkage.[3][4] This reaction is highly specific to aldehydes and ketones, ensuring targeted derivatization in complex biological matrices.

-

The (4-Benzyloxy-phenyl) Group: This component of the reagent acts as a powerful chromophore and fluorophore. The benzyloxy group (a benzyl group linked via an ether bond) and the phenyl ring create an extended π-conjugated system that imparts strong ultraviolet (UV) absorbance characteristics to the derivatized analyte.[5] This allows for highly sensitive detection using standard HPLC-UV detectors.

-

Enhanced Mass Spectrometric Ionization: The introduction of the derivatizing agent can improve the ionization efficiency of the analyte in mass spectrometry (MS), particularly in electrospray ionization (ESI), leading to lower detection limits.[6][7]

This guide provides a comprehensive overview of the principles, mechanisms, and detailed protocols for using (4-Benzyloxy-phenyl)-acetic acid hydrazide as a pre-column derivatizing agent for the analysis of carbonyl compounds.

Reaction Mechanism and Scientific Rationale

The derivatization of a carbonyl compound with (4-Benzyloxy-phenyl)-acetic acid hydrazide proceeds via the formation of a hydrazone. This is a well-established condensation reaction that is typically catalyzed by a small amount of acid.[3][8]

The mechanism can be dissected into several key steps:

-

Acid Catalysis and Carbonyl Activation: A catalytic amount of acid (e.g., acetic acid, trifluoroacetic acid) protonates the carbonyl oxygen. This crucial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The optimal pH is typically mildly acidic (around 4.5) to ensure sufficient carbonyl activation without excessively protonating the hydrazide, which would render it non-nucleophilic.[3][4]

-

Nucleophilic Attack: The terminal nitrogen of the hydrazide, with its lone pair of electrons, acts as the nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate known as a carbinolamine.

-

Dehydration and Hydrazone Formation: The carbinolamine intermediate is unstable and readily undergoes dehydration (loss of a water molecule). This acid-catalyzed elimination step results in the formation of a stable carbon-nitrogen double bond (C=N), yielding the final hydrazone derivative.[9][10]

The choice of an acid catalyst is critical; it significantly increases the rate of hydrazone formation.[11] The reaction is driven to completion by the formation of the stable, conjugated hydrazone and the removal of water.

Diagram: Reaction Mechanism

Caption: Acid-catalyzed formation of a stable hydrazone.

Application Focus: Analysis of Ketosteroids

Ketosteroids, such as testosterone, progesterone, and cortisol, are a class of hormones that play vital roles in physiology. Their analysis in biological fluids like serum, saliva, and urine is crucial for clinical diagnostics and research. Due to their structural similarities and often low endogenous concentrations, their quantification is challenging.[6] Derivatization with reagents like (4-Benzyloxy-phenyl)-acetic acid hydrazide is an effective strategy, analogous to the well-established use of Girard reagents, to enhance detection sensitivity for these compounds.[6][12][13]

Experimental Protocols

Protocol 1: General Derivatization of Carbonyls in Solution

This protocol provides a general framework for the derivatization of carbonyl-containing analytes. Optimization of reaction time, temperature, and reagent concentration is recommended for specific applications.

Materials:

-

(4-Benzyloxy-phenyl)-acetic acid hydrazide

-

Analyte standard or sample extract

-

Reaction Solvent: Methanol or Ethanol (HPLC Grade)

-

Catalyst: Acetic Acid (Glacial) or Trifluoroacetic Acid (TFA)

-

Reaction Vials: 2 mL amber glass screw-cap vials

-

Heating block or water bath

-

Nitrogen evaporator

Procedure:

-

Reagent Preparation: Prepare a 10 mg/mL stock solution of (4-Benzyloxy-phenyl)-acetic acid hydrazide in methanol. This solution should be stored at 4°C and protected from light. Rationale: A stock solution allows for consistent and accurate addition of the reagent.

-

Sample Preparation:

-

For standards, prepare a solution of the carbonyl compound in methanol at a known concentration (e.g., 1 mg/mL).

-

For biological samples, perform a suitable extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analytes and remove interfering matrix components. Evaporate the final extract to dryness under a gentle stream of nitrogen.

-

-

Derivatization Reaction:

-

Reconstitute the dried sample extract or add 100 µL of the standard solution to a reaction vial.

-

Add 200 µL of the (4-Benzyloxy-phenyl)-acetic acid hydrazide stock solution. This ensures a molar excess of the derivatizing agent.

-

Add 10 µL of glacial acetic acid to catalyze the reaction.[3][8]

-

Cap the vial tightly and vortex briefly to mix.

-

Incubate the reaction mixture at 60°C for 60 minutes.[1] Rationale: Heating accelerates the reaction rate, ensuring complete derivatization.

-

-

Sample Work-up:

-

After incubation, cool the reaction vial to room temperature.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen to remove excess acid and solvent.

-

Reconstitute the dried derivative in a suitable mobile phase (e.g., 100-200 µL of Acetonitrile/Water 50:50 v/v) for HPLC analysis.

-

Filter the final solution through a 0.22 µm syringe filter before injection into the HPLC system.

-

Diagram: Experimental Workflow

Caption: General workflow for carbonyl derivatization.

Data Presentation and Expected Results

Analytical Characteristics

The resulting hydrazone derivative will possess significantly different analytical properties compared to the parent carbonyl compound.

-

HPLC-UV Detection: The benzyloxy-phenyl group is a strong chromophore. A study on a similar compound, (E)-2-(((4-(benzyloxy)phenyl)imino)methyl)phenol, showed a maximum UV absorption (λmax) at 350 nm.[5] Therefore, the derivative should be readily detectable in the range of 280-360 nm, offering a significant sensitivity enhancement over underivatized analytes that lack a suitable chromophore.[1]

-

HPLC-Fluorescence Detection: While not all chromophores are strong fluorophores, the extended aromatic system of the benzyloxy-phenyl group suggests potential for fluorescence activity, which could offer even greater sensitivity and selectivity.[2][14] The fluorescence properties would need to be empirically determined by measuring the excitation and emission maxima of the derivatized standard.

-

LC-MS Detection: In mass spectrometry, the derivatized analyte is expected to ionize efficiently. A characteristic fragmentation pattern in positive ion mode would likely involve the cleavage of the benzyl group, resulting in a prominent fragment ion at m/z 91 (the tropylium ion).[15] This predictable fragmentation is highly useful for developing selective and sensitive targeted MS/MS methods like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

Table of Experimental Parameters

The following table summarizes the key parameters for the derivatization protocol. These should be considered starting points for method development and optimization.

| Parameter | Recommended Condition | Rationale & Optimization Notes |

| Reagent Concentration | 10-fold molar excess over analyte | Ensures the reaction goes to completion. A higher excess may be needed for complex matrices. |

| Reaction Solvent | Methanol or Ethanol | Protic solvents that readily dissolve both the reagent and most analytes. |

| Catalyst | Glacial Acetic Acid (1-5% v/v) | Provides the necessary acidic environment to accelerate the reaction.[11][16] TFA can also be used. |

| Reaction Temperature | 50-70 °C | Balances reaction speed with analyte stability. Higher temperatures can speed up the reaction but may degrade sensitive compounds.[1][13] |

| Reaction Time | 30-90 minutes | Should be optimized to ensure maximum derivative formation without causing degradation. Monitor reaction progress by analyzing aliquots at different time points. |

| HPLC Detection (UV) | ~280-360 nm | Scan the derivative with a diode array detector (DAD) to find the optimal wavelength (λmax) for maximum sensitivity.[5] |

Trustworthiness and Self-Validation

To ensure the reliability and trustworthiness of the analytical results, the following steps are essential:

-

Reaction Completeness: Analyze a derivatized standard alongside an underivatized standard to confirm the disappearance of the parent analyte peak and the appearance of the derivative peak(s) in the chromatogram.

-

Derivative Stability: Assess the stability of the derivatized sample over time by re-injecting the same vial at regular intervals (e.g., 0, 4, 8, 24 hours) while stored in the autosampler.

-

Calibration Curve: Prepare a calibration curve using a series of derivatized standards at different concentrations to establish the linear range and limit of quantification (LOQ) of the method.

-

Internal Standard: For quantitative analysis, especially with biological samples, the use of a suitable internal standard (ideally a stable isotope-labeled version of the analyte or a structurally similar carbonyl compound) is highly recommended to correct for variations in extraction, derivatization, and injection.

By implementing these validation steps, researchers can be confident in the accuracy and precision of the data generated using (4-Benzyloxy-phenyl)-acetic acid hydrazide as a derivatizing agent.

References

-

Dirksen, A., Dirksen, S., Hackeng, T. M., & Dawson, P. E. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. Journal of the American Chemical Society. [Link]

-

Görög, S., & Gazdag, M. (1994). Analysis of steroids Part 50. Derivatization of ketosteroids for their separation and determination by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Shui, G., et al. (2015). Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. Journal of Lipid Research. [Link]

-

Crisp, J. L., & DeSombre, E. R. (2011). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. ACS Catalysis. [Link]

-

Shui, G., et al. (2015). Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. ResearchGate. [Link]

-

Frey, A. J., et al. (2016). Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization and stable isotope dilution-liquid chromatography-high resolution mass spectrometry. eScholarship, University of California. [Link]

-

Kappe, C. O., & Murphree, S. S. (2009). Optimization of hydrazone formation under microwave conditions. ResearchGate. [Link]

-

Corbett, P. T., et al. (2007). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Chemical Communications. [Link]

-

Nguyen, T. H. L., et al. (2023). Green synthesis of UV absorber (E)-2-(((4-(benzyloxy)phenyl)imino)methyl)phenol by microwave method. ResearchGate. [Link]

-

Zha, Q., et al. (2008). Fragment ions observed in the tandem mass spectra of compounds 1-5. ResearchGate. [Link]

-

Kandambeth, S., et al. (2014). Acetic acid catalyzed hydrazone formation furnishes a mesoporous 2D network. ResearchGate. [Link]

-

Khan Academy. (2013). Formation of oximes and hydrazones. Khan Academy. [Link]

-

Kumar, S., et al. (2024). Synthesis and fluorescence properties of 2′-benzyloxy flavone—a dual probe for selective detection of picric acid and pH sensing. Sensors & Diagnostics. [Link]

-

Kalia, J., & Raines, R. T. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Angewandte Chemie International Edition. [Link]

-

Lopus, K. M., & Auchus, R. J. (2016). Detection and Quantification of UV-Transparent Keto-androgens by Dinitrophenylhydrazine Derivatization for Discontinuous Kinetic Assays. Methods in Enzymology. [Link]

-

PubChem. (2025). (4-(((4-(Benzyloxy)benzoyl)hydrazono)methyl)phenoxy)acetic acid. PubChem. [Link]

-

Castellino, A. J., et al. (2011). Separation and HPLC Analysis of Diastereomers and Rotational Isomers of L‐N‐(Butyloxycarbonyl)‐3‐(3‐Hydroxyethyl‐4‐(Benzyloxy)‐Phenyl) Alanine Benzyl Ester. Journal of Liquid Chromatography & Related Technologies. [Link]

-

Khan Academy. (2013). Formation of oximes and hydrazones [Video]. YouTube. [Link]

-

University of Colorado Boulder. Mass Spectrometry: Fragmentation. University of Colorado Boulder. [Link]

-

National Institute for Environmental Studies, Japan. (n.d.). III Analytical Methods. National Institute for Environmental Studies, Japan. [Link]

-

Al-Rimawi, F. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Molecules. [Link]

-

Ceylan, Ş., & Ediş, Z. (2020). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

-

Klymchenko, A. S., et al. (2023). Comparison of absorption and fluorescence spectra for benzene (9) and diethyl ether (10). Royal Society of Chemistry. [Link]

-

Zhao, J., et al. (2007). The effect of phenyl substitution on the fluorescence characteristics of fluorescein derivatives via intramolecular photoinduced electron transfer. Photochemical & Photobiological Sciences. [Link]

-

González-Ruiz, V., et al. (2021). Fluorescence quantum yields of compounds B, highlighting the very low... ResearchGate. [Link]

-

Sert, Y., et al. (2015). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl). Journal of the Brazilian Chemical Society. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

-

PubChem. (n.d.). 4-Benzyloxyphenylhydrazine. National Center for Biotechnology Information. [Link]

-

Analytical Methods. (n.d.). Royal Society of Chemistry. [Link]

-

Yin, Q., et al. (2021). Intramolecular benzyl cation transfer in the gas-phase fragmentation of protonated benzyl phenyl sulfones. Journal of Mass Spectrometry. [Link]

-

Feng, X., et al. (2020). Green-synthesized single-benzene fluorophores exhibiting room-temperature phosphorescence and solid-state fluorescence for biological and optical applications. Journal of Materials Chemistry C. [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. LibreTexts. [Link]

-

Al-Rimawi, F. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. ResearchGate. [Link]

-

Reva, I., et al. (2022). UV-Induced Benzyloxy Rotamerization in an Ortho OH-Substituted Aryl Schiff Base. Molecules. [Link]

-

ChemRxiv. (n.d.). Theoretical Determination of Enthalpies of Formation of Benzyloxy, Benzylperoxy, Hydroxyphenyl Radicals and Related Species. ChemRxiv. [Link]

-

ChemSrc. (2025). [4-(Benzyloxy)phenyl]acetic acid. ChemSrc. [Link]

-

Reva, I., et al. (2022). UV-Induced Benzyloxy Rotamerization in an Ortho OH-Substituted Aryl Schiff Base. ResearchGate. [Link]

-

OUCI. (n.d.). Lifetimes and UV-visible absorption spectra of benzyl, phenethyl, and cumyl carbocations and corresponding vinyl cation. OUCI. [Link]

Sources

- 1. Chapter 15: Detection and Quantification of UV-Transparent Keto-androgens by Dinitrophenylhydrazine Derivatization for Discontinuous Kinetic Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]

- 7. Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization and stable isotope dilution-liquid chromatography-high resolution mass spectrometry [escholarship.org]

- 8. researchgate.net [researchgate.net]

- 9. Khan Academy [khanacademy.org]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Analysis of steroids Part 50. Derivatization of ketosteroids for their separation and determination by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and fluorescence properties of 2′-benzyloxy flavone—a dual probe for selective detection of picric acid and pH sensing - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00151F [pubs.rsc.org]

- 15. Intramolecular benzyl cation transfer in the gas-phase fragmentation of protonated benzyl phenyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Solubilization Protocols for (4-Benzyloxy-phenyl)-acetic acid hydrazide

Ticket ID: SOL-BPAH-001 Subject: Improving Solubility of (4-Benzyloxy-phenyl)-acetic acid hydrazide in Ethanol Status: Resolved / Guide Available Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary & Diagnosis

The Issue: Users frequently report that (4-Benzyloxy-phenyl)-acetic acid hydrazide (BPAH) appears insoluble in Ethanol (EtOH) at room temperature, forming a persistent suspension or slurry.

The Diagnosis: This behavior is thermodynamically expected. BPAH possesses a "Janus-faced" structure:

-

Hydrophobic Domain: The benzyloxy-phenyl tail creates significant non-polar bulk, resisting solvation in polar protic solvents like ethanol.

-

Crystal Lattice Energy: The hydrazide motif (

) facilitates strong intermolecular hydrogen bonding, creating a high-energy crystal lattice that resists disruption at ambient temperatures (

The Solution:

Ethanol is the correct solvent for this compound, but only under thermal modulation . Literature confirms that BPAH and its analogs are routinely synthesized in and recrystallized from ethanol [1][2]. The solubility profile is steep: low at room temperature, but high at reflux (

Decision Matrix: Solubilization Strategy

Before proceeding, determine your application requirements using the workflow below.

Figure 1: Decision tree for selecting the appropriate solubilization method based on concentration and downstream application.

Technical Protocols

Protocol A: Thermal Modulation (The Standard)

Best for: Recrystallization, purification, and low-concentration reactions.

Mechanism: Heating ethanol to its boiling point (

Step-by-Step:

-

Preparation: Place the BPAH solid in a round-bottom flask equipped with a magnetic stir bar.

-

Solvent Addition: Add absolute ethanol (EtOH). Start with a ratio of approximately 10-15 mL EtOH per 1 gram of solid.

-

Reflux: Attach a reflux condenser. Heat the mixture to a gentle boil (

oil bath temperature). -

Observation:

-

Cooling (Critical): Remove heat. Allow the solution to cool slowly to room temperature.[2]

-

Note: BPAH will likely precipitate or crystallize upon cooling. This validates the purity. If a solution is needed at RT, you must work below the saturation point (determined empirically, often

at RT).

-

Protocol B: Co-Solvent Engineering

Best for: High-concentration stock solutions, biological assays, or reactions where heat is contraindicated.

Mechanism: Introducing a dipolar aprotic solvent (DMSO or DMF) disrupts the hydrogen bonding network more effectively than ethanol alone, while the ethanol maintains a protic environment if needed.

Step-by-Step:

-

Weighing: Weigh the target amount of BPAH into a vial.

-

Primary Solvation: Add Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) dropwise.

-

Ratio: Typically, 0.5 - 1.0 mL of DMSO is sufficient to dissolve 100 mg of BPAH.

-

Agitation: Vortex or sonicate for 30-60 seconds. The solution should become clear and slightly viscous.

-

-

Dilution: Slowly add Ethanol to the DMSO/BPAH concentrate to reach the desired final volume.

-

Warning: If adding water or buffer instead of ethanol, add it very slowly to prevent "crashing out" (rapid precipitation).

-

Solvent Compatibility Table:

| Solvent | Dielectric Constant ( | Solubility at | Solubility at Reflux | Recommendation |

| Ethanol (Pure) | 24.5 | Poor (Suspension) | High (Soluble) | Primary Choice |

| DMSO | 46.7 | Very High | N/A | Co-solvent only |

| DMF | 36.7 | High | N/A | Alt. Co-solvent |

| Water | 80.1 | Insoluble | Poor | Avoid |

Protocol C: Salt Formation (Advanced)

Best for: Aqueous solubility requirements.

Mechanism: The terminal nitrogen of the hydrazide is weakly basic. Treating it with HCl forms the hydrochloride salt (

Procedure:

-

Suspend BPAH in Ethanol.

-

Add equimolar concentrated HCl or HCl in Dioxane.

-

The solid may initially dissolve and then reprecipitate as the hydrochloride salt, which is often more soluble in water/alcohol mixtures but less soluble in pure non-polar organics.

Troubleshooting & FAQs

Q: My solution turned yellow after heating. Is it degraded? A: Likely yes. Hydrazides are susceptible to oxidation, especially in the presence of trace metal ions or prolonged heating in air.

-

Fix: Perform the reflux under an inert atmosphere (Nitrogen or Argon). Ensure your ethanol is high-grade and free of aldehydes.

Q: The compound "oiled out" (formed a sticky blob) instead of crystallizing. A: This occurs when the solution is too concentrated or cools too quickly, causing the compound to separate as a supercooled liquid (metastable state).

-

Fix: Re-heat to dissolve.[1] Add 10-20% more ethanol. Add a "seed crystal" of pure BPAH if available. Cool very slowly (wrap the flask in foil/towel).

Q: Can I use Methanol instead of Ethanol? A: Yes. Methanol generally offers higher solubility for this class of compounds due to its higher polarity and smaller molecular size. However, ethanol is preferred for biological applications due to lower toxicity.

References

-

PubChem. (2025).[8][9] (4-(((4-(Benzyloxy)benzoyl)hydrazono)methyl)phenoxy)acetic acid.[8] National Library of Medicine. Available at: [Link]

-

Al-Jubouri, A. et al. (2019). Synthesis, in silico study and in vitro anti-microbial evaluation of some new N-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazides analogs. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

PubChem. (2025).[8][9] (4-(Benzyloxy)phenyl)hydrazine monohydrochloride.[9] National Library of Medicine. Available at: [Link]

-

Royal Society of Chemistry. (2025). Synthesis of hydrazide derivatives via DMF co-solvent methods. ChemSpider/RSC. Available at: [Link]

Sources

- 1. westfield.ma.edu [westfield.ma.edu]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Tips & Tricks [chem.rochester.edu]

- 5. US4412082A - Method for preparing 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]

- 6. chemmethod.com [chemmethod.com]

- 7. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (4-(((4-(Benzyloxy)benzoyl)hydrazono)methyl)phenoxy)acetic acid | C23H20N2O5 | CID 9607423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (4-(Benzyloxy)phenyl)hydrazine monohydrochloride | C13H15ClN2O | CID 3016725 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Synthesis of (4-Benzyloxy-phenyl)-acetic acid hydrazide

Executive Summary & Reaction Logic

Welcome to the technical support hub for the synthesis of (4-Benzyloxy-phenyl)-acetic acid hydrazide . This guide addresses the common yield-limiting factors encountered during the conversion of 4-hydroxyphenylacetic acid to its hydrazide derivative.

The synthesis relies on a three-stage workflow.[1][2][3][4] Yield loss typically occurs not during the complex bond formations, but due to stoichiometric imbalances in the final step or incomplete protection in the intermediate stages.

The "Golden Path" Workflow

The most robust route utilizes a Williamson Ether Synthesis followed by Nucleophilic Acyl Substitution (Hydrazinolysis) .

Figure 1: The optimized synthetic pathway. Critical control points are highlighted in yellow and red.

Optimized Experimental Protocol

Phase 1: Precursor Preparation (The Ester Scaffold)

Rationale: Direct hydrazinolysis of the carboxylic acid requires coupling agents (EDC/HOBt) which complicates purification. The methyl ester route is thermodynamically favorable and cost-effective.

Protocol:

-

Dissolve 4-hydroxyphenylacetic acid (1 eq) in dry Methanol (10-15 volumes).

-

Add catalytic conc.

(0.1 eq) dropwise. -

Reflux for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3).

-

Yield Lock: Evaporate MeOH, neutralize with

, and extract with EtOAc. Do not proceed if starting acid remains.

Phase 2: Benzylation (Protection)

Rationale: The phenolic hydroxyl is more acidic than the

Protocol:

-

Suspend Methyl (4-hydroxyphenyl)acetate (1 eq) and anhydrous

(2–3 eq) in Acetone or Acetonitrile . -

Add Benzyl Chloride (1.1 eq). Note: Benzyl bromide is faster but chloride is cheaper and sufficient with iodide catalysis.

-

Optional: Add catalytic KI (Potassium Iodide) to accelerate the reaction via the Finkelstein mechanism.

-

Reflux for 6–8 hours.

-

Filter inorganic salts while hot. Evaporate solvent.[1][2][5][6]

-

Purification: Recrystallize from Ethanol/Water if the product is oily.

Phase 3: Hydrazinolysis (The Critical Step)

Rationale: This is where 80% of yield issues occur. The reaction is a competition between the formation of the desired hydrazide and the formation of a dimer (bis-hydrazide), which occurs if the product reacts with another molecule of ester.

Protocol:

-

Dissolve Methyl (4-benzyloxyphenyl)acetate (1 eq) in Absolute Ethanol (10 volumes).

-

Critical Step: Add Hydrazine Hydrate (80% or 99%) (3.0 to 5.0 eq).

-

Why: You must maintain a high local concentration of hydrazine to prevent the newly formed hydrazide from attacking the starting ester.

-

-